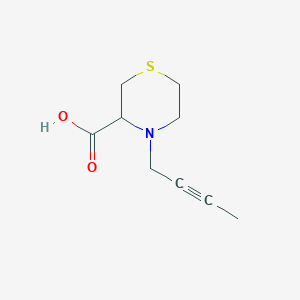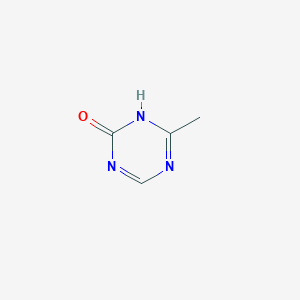
3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxy and dimethylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3,5-dimethylphenylhydrazine
- Ethyl acetoacetate
- 4-Methoxy-3,5-dimethylphenylamine
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-3,5-dimethylphenyl)-1H-pyrazol-5-amine hydrochloride stands out due to its unique pyrazole ring structure and the presence of both methoxy and dimethylphenyl groups
Eigenschaften
CAS-Nummer |
1025447-50-0 |
|---|---|
Molekularformel |
C12H16ClN3O |
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-7-4-9(5-8(2)12(7)16-3)10-6-11(13)15-14-10;/h4-6H,1-3H3,(H3,13,14,15);1H |
InChI-Schlüssel |
IQLLZKWLABPSJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
